

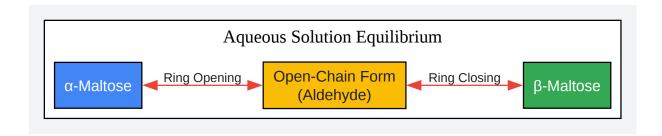
chemical properties and reactivity of alpha-Maltose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Reactivity of alpha-Maltose

Abstract

Maltose, a disaccharide of significant biological and industrial importance, is composed of two α -D-glucose units linked by an $\alpha(1 \rightarrow 4)$ glycosidic bond.[1][2][3] This document provides a comprehensive overview of the chemical properties and reactivity of its α -anomer, **alpha-Maltose**. Key topics covered include its structural features, physicochemical properties, and characteristic reactions such as hydrolysis, oxidation, reduction, and its role in the Maillard reaction. Methodologies for key analytical procedures are detailed, and reaction pathways are visually represented to provide a thorough resource for researchers, scientists, and professionals in drug development.


Chemical Properties of alpha-Maltose Structure and Composition

Alpha-Maltose, systematically named 4-O- α -D-Glucopyranosyl-D-glucose, is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2] It consists of two α -D-glucose molecules joined by a covalent α -1,4 glycosidic linkage.[2][4] This bond connects the C1 anomeric carbon of one glucose unit to the C4 hydroxyl group of the second glucose unit.[5][6] The second glucose unit possesses a free anomeric carbon, which can exist in either the α or β configuration. This structural feature is responsible for many of maltose's characteristic chemical properties, including its ability to act as a reducing sugar.[3][5]

Stereochemistry and Mutarotation

Like other cyclic sugars with a free hemiacetal group, maltose exhibits mutarotation in aqueous solutions.[7][8] This phenomenon is the change in optical rotation that occurs as the α and β anomers interconvert until an equilibrium is reached.[9][10][11] The process involves the opening of the pyranose ring of the second glucose unit to form an open-chain aldehyde, which can then re-close to form either the α or β anomer.[9] The specific rotation for α -maltose is +168°, while for β -maltose it is +112°.[9]

Click to download full resolution via product page

Figure 1: Mutarotation of Maltose in Solution.

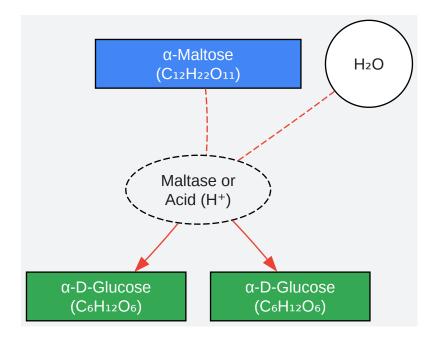
Physicochemical Properties

Alpha-Maltose is a white crystalline powder that is highly soluble in water.[3][8] It has a sweet taste, though it is only about 30-60% as sweet as sucrose.[3][7] Its physical and chemical properties are summarized in the table below.

Property	Value	References
Chemical Formula	C12H22O11	[2][3][7]
Molar Mass	342.30 g/mol	[1][2][8]
Appearance	White crystalline powder	[3][7][8]
Melting Point	160-165 °C (anhydrous)	[7][8]
Density	1.54 g/cm ³	[2][7][8]
Solubility in Water	1.080 g/mL at 20 °C	[8]
Sweetness	30-60% that of sucrose	[1][3][7]
Specific Rotation (α-anomer)	+168°	[9]
Specific Rotation (β-anomer)	+112°	[9]

Table 1: Summary of Physicochemical Properties of Maltose.

Reactivity of alpha-Maltose


The presence of a free hemiacetal group in one of the glucose units makes maltose a reducing sugar, which dictates much of its reactivity.[5][7] Key reactions include hydrolysis, oxidation, reduction, and participation in Maillard browning.

Hydrolysis

Maltose can be hydrolyzed into two molecules of D-glucose.[2] This reaction can be catalyzed by acid or by the enzyme maltase.[1][5] In industrial settings and biological systems, enzymatic hydrolysis is prevalent. For instance, in the human small intestine, the enzyme maltase breaks down maltose to provide glucose for absorption.[2]

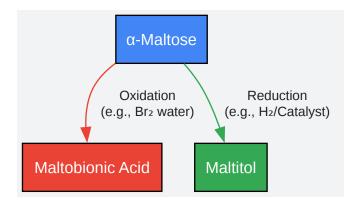
- Acid Hydrolysis: Requires dilute acid and high temperatures.[5][12]
- Enzymatic Hydrolysis: Occurs under mild conditions, typically at a pH of 6.0 to 7.0 and a temperature of 37°C, using the maltase enzyme.[1]

Click to download full resolution via product page

Figure 2: Hydrolysis of α -Maltose.

Oxidation (Reducing Sugar Properties)

The free hemiacetal group allows the glucose ring to open, exposing an aldehyde group which can be readily oxidized.[2][3] This property makes maltose a reducing sugar, meaning it can reduce other substances.[7][13] This reactivity is the basis for classic qualitative tests for reducing sugars.


- With Mild Oxidizing Agents: Mild oxidizing agents like bromine water oxidize the aldehyde group to a carboxylic acid, forming maltobionic acid.[1][14]
- With Benedict's or Tollens' Reagents: Maltose gives a positive test with these reagents, indicating the presence of a reducing sugar.[2][3]

Reduction

The aldehyde group in the open-chain form of maltose can be reduced to a primary alcohol.[1]

• Catalytic Hydrogenation: This reaction typically involves catalytic hydrogenation, which reduces maltose to the sugar alcohol maltitol.[1]

Click to download full resolution via product page

Figure 3: Oxidation and Reduction of α -Maltose.

Glycosylation

Glycosylation is the reaction involving the formation of a glycosidic bond. While in nature enzymes precisely catalyze the formation of specific linkages, achieving this selectivity in a laboratory setting is challenging.[15] Treating maltose with an alcohol in the presence of an acid catalyst can lead to the formation of a glycoside, but this often results in a mixture of products due to the multiple hydroxyl groups available for reaction.[15]

Maillard Reaction

When heated in the presence of amino acids, peptides, or proteins, maltose undergoes the Maillard reaction.[4][16] This complex series of reactions is a form of non-enzymatic browning that contributes to the flavor, aroma, and color of many cooked foods.[4][17] The initial step involves the condensation of the reducing sugar with an amino group.[17] The reaction of maltose in the Maillard browning process is more complex than that of monosaccharides due to the presence of the glycosidic bond.[18][19]

Reaction Type	Reactants	Key Conditions	Product(s)	References
Hydrolysis	Maltose, Water	Acid (H+) or Maltase enzyme	2 molecules of D-Glucose	[1][2][5]
Oxidation	Maltose, Mild oxidizing agent (e.g., Bromine water)	Aqueous solution	Maltobionic acid	[1][14]
Reduction	Maltose, Hydrogen	Catalyst (e.g., Ni, Pd)	Maltitol	[1]
Maillard Reaction	Maltose, Amino acid	Heat	Melanoidins, various flavor/aroma compounds	[4][16][17]
Glycosylation	Maltose, Alcohol	Acid catalyst	Alkyl maltosides (mixture)	[15][20]

Table 2: Summary of Key Reactions of alpha-Maltose.

Experimental Protocols Enzymatic Hydrolysis of Maltose

Objective: To hydrolyze maltose into glucose using the enzyme maltase.

Methodology:

- Prepare a maltose solution of a known concentration (e.g., 0.1 M) in a suitable buffer (e.g., phosphate-citrate buffer, pH 6.2).[21]
- Bring the solution to the optimal temperature for maltase activity (typically 37°C).[1]
- Add a specific amount of maltase enzyme to initiate the reaction.
- Incubate the mixture for a defined period.

- At various time points, withdraw aliquots and stop the enzymatic reaction (e.g., by heat inactivation or adding a stopping reagent).
- Quantify the amount of glucose produced using a suitable method, such as a glucose oxidase assay or High-Performance Liquid Chromatography (HPLC).[21]

Analysis of Maltose by HPLC

Objective: To separate and quantify maltose in a sample.

Methodology:

- Sample Preparation: Dissolve the sample in the mobile phase. Filter turbid solutions and degas samples containing carbon dioxide.[22] For complex matrices, solid-phase extraction may be necessary to remove interfering substances.[23]
- Chromatographic System: Utilize an HPLC system equipped with a suitable column.
 According to the US Pharmacopeia (USP), a column with L58 packing material is recommended for maltose analysis.[24][25] HILIC (Hydrophilic Interaction Liquid Chromatography) is also a common approach for sugar analysis.[26]
- Mobile Phase: A typical mobile phase for HILIC separation of sugars is a mixture of acetonitrile and water with a buffer, such as ammonium acetate.[26]
- Detection: As sugars lack strong chromophores, detection is often performed using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Corona Charged Aerosol Detector (CAD).[26]
- Quantification: Create a calibration curve using maltose standards of known concentrations.
 The concentration of maltose in the sample is determined by comparing its peak area to the calibration curve.

Benedict's Test for Reducing Sugars

Objective: To qualitatively determine the presence of maltose as a reducing sugar.

Methodology:

- Add approximately 1 mL of the sample solution to a test tube.
- Add 2 mL of Benedict's reagent (a solution of sodium carbonate, sodium citrate, and copper(II) sulfate pentahydrate) to the test tube.
- Heat the mixture in a boiling water bath for 3-5 minutes.
- Observe any color change. A change from the initial blue color to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The final color is indicative of the concentration of the reducing sugar.

Conclusion

Alpha-Maltose is a disaccharide with distinct chemical properties and reactivity profiles governed by its $\alpha(1 \rightarrow 4)$ glycosidic linkage and the presence of a free hemiacetal group. Its capacity to undergo mutarotation, hydrolysis, and redox reactions, along with its participation in the Maillard reaction, makes it a molecule of great interest in biochemistry, food science, and pharmaceutical applications. The methodologies outlined provide a foundation for the analysis and characterization of this important carbohydrate. A thorough understanding of these properties is essential for professionals working on the development of products and processes involving this fundamental sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alpha-Maltose | 4482-75-1 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Maltose Neobiotech [neo-biotech.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. chem.libretexts.org [chem.libretexts.org]

Foundational & Exploratory

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Maltose Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Mutarotation Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Maltose- Structure, Properties, Production and Applications. [allen.in]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Maillard reactions of lactose and maltose | Semantic Scholar [semanticscholar.org]
- 20. Simple preparations of alkyl and cycloalkyl alpha-glycosides of maltose, cellobiose, and lactose PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. food.r-biopharm.com [food.r-biopharm.com]
- 23. Maltose Analysis Service Creative Proteomics [creative-proteomics.com]
- 24. shodexhplc.com [shodexhplc.com]
- 25. shodex.com [shodex.com]
- 26. helixchrom.com [helixchrom.com]
- To cite this document: BenchChem. [chemical properties and reactivity of alpha-Maltose].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b7797877#chemical-properties-and-reactivity-of-alpha-maltose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com